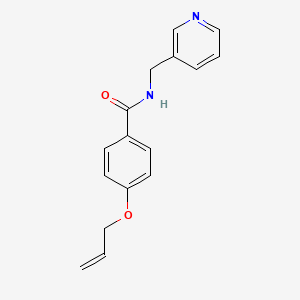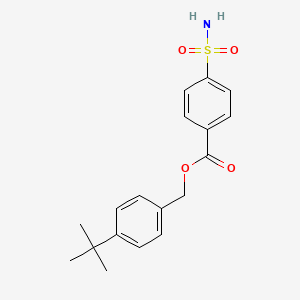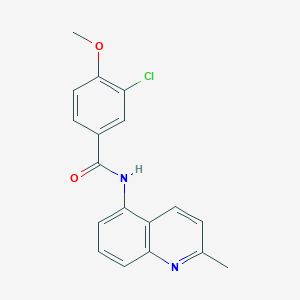![molecular formula C14H21ClN2O4 B4408301 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes.
Mécanisme D'action
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into the cell. This leads to a decrease in the availability of nucleosides for various cellular processes, including DNA synthesis and repair.
Biochemical and Physiological Effects
This compound has been shown to affect various cellular processes, including DNA synthesis and repair, cell growth and proliferation, and apoptosis. It has also been shown to affect the uptake of nucleosides in various tissues, including the brain, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its potency as an inhibitor of nucleoside transporters. It can be used at low concentrations to achieve a significant inhibition of nucleoside uptake. However, one of the limitations of using this compound is its specificity. It can inhibit multiple nucleoside transporters, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride. One area of research is to study its effects on specific nucleoside transporters and their role in various physiological processes. Another area of research is to develop more specific inhibitors of nucleoside transporters that can be used in clinical settings. Additionally, research can be conducted to study the potential use of this compound in the treatment of various diseases, including cancer and viral infections.
Conclusion
In conclusion, this compound is a potent inhibitor of nucleoside transporters that has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes. It has been shown to affect various cellular processes and has advantages and limitations for lab experiments. Future research can be conducted to study its effects on specific nucleoside transporters and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes. It has been shown to inhibit nucleoside transporters, which are responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in nucleoside uptake and affects various cellular processes.
Propriétés
IUPAC Name |
4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-4-3-5-14(12-13)20-9-2-1-6-15-7-10-19-11-8-15;/h3-5,12H,1-2,6-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQQUIDKLSXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)


![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)

![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)